Cas no 936728-09-5 (1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid)
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-substituted aromatic carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methoxy and methyl group on the phenyl ring, enhancing electronic and steric properties, which may influence reactivity and binding interactions. The cyclopropane moiety introduces ring strain, potentially increasing reactivity in targeted chemical transformations. This compound is useful as an intermediate in medicinal chemistry, particularly for designing bioactive molecules due to its rigid framework and functional group versatility. Its well-defined molecular architecture allows for precise modifications, making it valuable in drug discovery and fine chemical synthesis. High purity and stability further support its utility in research and development.
936728-09-5 structure
Product Name:1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
CAS No:936728-09-5
MF:C12H14O3
MW:206.237763881683
CID:6781996
PubChem ID:59129488
Update Time:2025-10-16
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- DB-088709
- EN300-1830439
- 936728-09-5
- 1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
- SCHEMBL1465569
- 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
-
- Inchi: 1S/C12H14O3/c1-8-7-9(3-4-10(8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
- InChI Key: MBSAMXWFQMZRNE-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC(=C(C)C=2)OC)CC1)=O
Computed Properties
- Exact Mass: 206.094294304g/mol
- Monoisotopic Mass: 206.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.5Ų
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830439-0.05g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 0.05g |
$827.0 | 2023-11-13 | |
| Enamine | EN300-1830439-0.1g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 0.1g |
$867.0 | 2023-11-13 | |
| Enamine | EN300-1830439-0.25g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 0.25g |
$906.0 | 2023-11-13 | |
| Enamine | EN300-1830439-0.5g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 0.5g |
$946.0 | 2023-11-13 | |
| Enamine | EN300-1830439-1g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 1g |
$986.0 | 2023-11-13 | |
| Enamine | EN300-1830439-2.5g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
| Enamine | EN300-1830439-5g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 5g |
$2858.0 | 2023-11-13 | |
| Enamine | EN300-1830439-10g |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 95% | 10g |
$4236.0 | 2023-11-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1965060-1g |
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
936728-09-5 | 98% | 1g |
¥13910.00 | 2024-04-24 |
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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